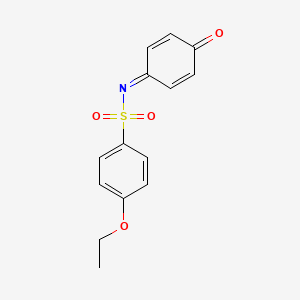![molecular formula C20H34O6S B12557952 9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane CAS No. 143994-82-5](/img/structure/B12557952.png)
9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane is a chemical compound known for its unique structure and properties. It consists of a benzylsulfanyl group attached to a hexaoxaoctadecane chain, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane typically involves the reaction of benzyl mercaptan with a suitable polyether compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the polyether chain .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane involves its interaction with molecular targets through its benzylsulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The polyether chain provides solubility and flexibility, allowing the compound to interact with a wide range of targets .
Comparison with Similar Compounds
Similar Compounds
Benzylsulfanyl derivatives: Compounds like benzylsulfanylbenzoic acid and benzylsulfanylmethylthiophene share similar structural features and reactivity.
Polyether compounds: Other polyether compounds with different functional groups can be compared in terms of solubility, reactivity, and applications.
Uniqueness
The uniqueness of 9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane lies in its combination of a benzylsulfanyl group with a long polyether chain, providing a balance of reactivity and solubility that is not commonly found in other compounds .
This detailed overview highlights the significance of this compound in various fields of research and industry
Properties
CAS No. |
143994-82-5 |
|---|---|
Molecular Formula |
C20H34O6S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2,3-bis[2-(2-methoxyethoxy)ethoxy]propylsulfanylmethylbenzene |
InChI |
InChI=1S/C20H34O6S/c1-21-8-10-23-12-13-25-16-20(26-15-14-24-11-9-22-2)18-27-17-19-6-4-3-5-7-19/h3-7,20H,8-18H2,1-2H3 |
InChI Key |
SPWKKIZDGQVIIT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCC(CSCC1=CC=CC=C1)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)



![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
